REACTION_CXSMILES
|
C(OC([N:11]1[CH2:16][CH:15]([CH3:17])[N:14]([CH3:18])[CH:13]([CH3:19])[CH2:12]1)=O)C1C=CC=CC=1>CCO.[Pd]>[CH3:18][N:14]1[CH:15]([CH3:17])[CH2:16][NH:11][CH2:12][CH:13]1[CH3:19]
|
Name
|
|
Quantity
|
0.49 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC(=O)N1CC(N(C(C1)C)C)C
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
0.2 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction is stirred at room temperature under an atmosphere of hydrogen for 4 hrs
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The reaction mixture is filtered through Celite®
|
Type
|
CUSTOM
|
Details
|
the solvent evaporated under vacuo
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C(OC([N:11]1[CH2:16][CH:15]([CH3:17])[N:14]([CH3:18])[CH:13]([CH3:19])[CH2:12]1)=O)C1C=CC=CC=1>CCO.[Pd]>[CH3:18][N:14]1[CH:15]([CH3:17])[CH2:16][NH:11][CH2:12][CH:13]1[CH3:19]
|
Name
|
|
Quantity
|
0.49 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC(=O)N1CC(N(C(C1)C)C)C
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
0.2 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction is stirred at room temperature under an atmosphere of hydrogen for 4 hrs
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The reaction mixture is filtered through Celite®
|
Type
|
CUSTOM
|
Details
|
the solvent evaporated under vacuo
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C(OC([N:11]1[CH2:16][CH:15]([CH3:17])[N:14]([CH3:18])[CH:13]([CH3:19])[CH2:12]1)=O)C1C=CC=CC=1>CCO.[Pd]>[CH3:18][N:14]1[CH:15]([CH3:17])[CH2:16][NH:11][CH2:12][CH:13]1[CH3:19]
|
Name
|
|
Quantity
|
0.49 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC(=O)N1CC(N(C(C1)C)C)C
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
0.2 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction is stirred at room temperature under an atmosphere of hydrogen for 4 hrs
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The reaction mixture is filtered through Celite®
|
Type
|
CUSTOM
|
Details
|
the solvent evaporated under vacuo
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C(OC([N:11]1[CH2:16][CH:15]([CH3:17])[N:14]([CH3:18])[CH:13]([CH3:19])[CH2:12]1)=O)C1C=CC=CC=1>CCO.[Pd]>[CH3:18][N:14]1[CH:15]([CH3:17])[CH2:16][NH:11][CH2:12][CH:13]1[CH3:19]
|
Name
|
|
Quantity
|
0.49 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC(=O)N1CC(N(C(C1)C)C)C
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
0.2 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction is stirred at room temperature under an atmosphere of hydrogen for 4 hrs
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The reaction mixture is filtered through Celite®
|
Type
|
CUSTOM
|
Details
|
the solvent evaporated under vacuo
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |